molecular formula C14H14FN B315116 N-(2-fluorobenzyl)-4-methylaniline

N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B315116
M. Wt: 215.27 g/mol
InChI Key: DFTGUSWTRPVFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzyl)-4-methylaniline (CAS 723753-88-6) is a fluorinated aromatic amine characterized by a benzyl group substituted with a fluorine atom at the ortho position and a methyl group on the para position of the aniline ring. Its molecular formula is C₁₄H₁₄FN, with a molecular weight of 215.27 g/mol . Its fluorinated benzyl moiety enhances metabolic stability and bioavailability, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H14FN/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3

InChI Key

DFTGUSWTRPVFDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Benzyl/Aniline) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
N-(2-Fluorobenzyl)-4-methylaniline 2-F (Benzyl); 4-CH₃ (Aniline) C₁₄H₁₄FN 215.27 Intermediate in drug synthesis
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline 2-F, 2-Cl (Benzyl); 4-CH₃ (Aniline) C₁₄H₁₃ClFN 249.71 Antimicrobial potential (inferred)
N-(3-Fluorobenzyl)-4-methylaniline 3-F (Benzyl); 4-CH₃ (Aniline) C₁₄H₁₄FN 215.27 Not reported
N-(2-Fluorobenzyl)-3-methylaniline 2-F (Benzyl); 3-CH₃ (Aniline) C₁₄H₁₄FN 215.27 Unspecified biological screening
N-(2-Bromo-3-nitrobenzyl)-4-methylaniline 2-Br, 3-NO₂ (Benzyl); 4-CH₃ (Aniline) C₁₄H₁₂BrN₂O₂ 333.17 Precursor for selenenamide synthesis

Key Observations:

  • Fluorine Position : The ortho-fluorine in this compound may enhance steric effects compared to meta-fluorinated analogs (e.g., N-(3-fluorobenzyl)-4-methylaniline), influencing receptor binding in drug candidates .
  • Chlorine vs.
  • Nitro/Bromo Groups : Bromo-nitro derivatives (e.g., N-(2-bromo-3-nitrobenzyl)-4-methylaniline) serve as intermediates for selenium-containing compounds with glutathione peroxidase-like activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.